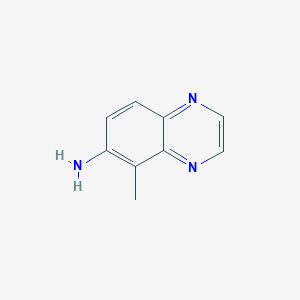
5-Methylquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinoxalin-6-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Quinoxaline derivatives, including 5-methylquinoxalin-6-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can act as selective inhibitors of various cancer cell lines.
- Mechanism of Action : The anticancer effects of quinoxaline derivatives are primarily attributed to their ability to disrupt the cell cycle and induce apoptosis. For instance, a study demonstrated that certain quinoxaline derivatives led to cell cycle arrest at the G2/M phase and induced significant cytotoxicity against human liver cancer cells (HepG2) and colon carcinoma cells (HCT116) .
- Case Studies : In a systematic evaluation, several quinoxaline derivatives were synthesized and tested against different tumor cell lines. Compounds such as VIIIc showed promising activity with an IC50 value indicating potent inhibition of cancer cell proliferation .
Antiviral Properties
The antiviral potential of this compound and its derivatives has also been explored, particularly in the context of emerging viral infections.
- Research Findings : A systematic review highlighted that polysubstituted quinoxalines exhibit significant antiviral activity against various viruses, including HIV and coxsackievirus B5 (CBV5). For example, specific derivatives demonstrated EC50 values as low as 0.06 µM against CBV5, showcasing their effectiveness .
- Mechanism of Action : The antiviral mechanism often involves the inhibition of viral replication processes by targeting viral enzymes or interfering with the virus's ability to enter host cells. This was evidenced by studies showing that certain quinoxaline compounds inhibit early viral attachment and uncoating processes .
Antimicrobial Applications
Beyond their anticancer and antiviral activities, quinoxaline derivatives are recognized for their antimicrobial properties.
- Broad-spectrum Activity : Studies have shown that quinoxaline derivatives can effectively combat a variety of pathogens, including bacteria and fungi. Their structural characteristics allow them to interact with microbial targets effectively .
- Clinical Relevance : The application of these compounds extends to treating infections caused by resistant strains of bacteria. The development of new quinoxaline-based antibiotics is a promising area of research due to rising antibiotic resistance .
Treatment of Chronic Diseases
Research indicates that quinoxaline derivatives may also play a role in managing chronic diseases such as diabetes and neurodegenerative disorders.
- Diabetes Management : Some studies have explored the use of quinoxaline-based compounds in reducing blood glucose levels in diabetic models. Transition metal complexes of quinoxaline derivatives showed significant hypoglycemic effects in animal studies .
- Neuroprotective Effects : There is emerging evidence suggesting that certain quinoxaline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
特性
CAS番号 |
171102-36-6 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC名 |
5-methylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3 |
InChIキー |
KRCPPRKQPSSVOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)N |
正規SMILES |
CC1=C(C=CC2=NC=CN=C12)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














